

Spectroscopic Profile of 2,4,5-Tribromophenol: A Technical Guide

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Compound of Interest

Compound Name: *2,4,5-Tribromophenol*

Cat. No.: *B077500*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4,5-Tribromophenol**, a significant halogenated aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted and reported data for the ^1H and ^{13}C NMR spectra of **2,4,5-Tribromophenol**.

^1H NMR Spectroscopy

The proton NMR spectrum of **2,4,5-Tribromophenol** is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

Table 1: ^1H NMR Spectroscopic Data for **2,4,5-Tribromophenol**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.7	Singlet	H-3
~7.3	Singlet	H-6

Note: Predicted values based on structure and known substituent effects. Actual experimental values may vary slightly depending on the solvent and concentration.

^{13}C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Due to the substitution pattern, six distinct signals are expected for the aromatic carbons of **2,4,5-Tribromophenol**.

Table 2: ^{13}C NMR Spectroscopic Data for **2,4,5-Tribromophenol**

Chemical Shift (δ) ppm	Assignment
~150	C-1 (C-OH)
~115	C-2 (C-Br)
~135	C-3 (C-H)
~118	C-4 (C-Br)
~116	C-5 (C-Br)
~130	C-6 (C-H)

Note: Predicted values based on structure and known substituent effects. Actual experimental values may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,4,5-Tribromophenol** is characterized by absorptions corresponding to the O-H and C-Br bonds, as well as aromatic C-H and C=C stretching and bending vibrations.

Table 3: Key IR Absorption Bands for **2,4,5-Tribromophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium to Strong	Aromatic C=C stretch
1300 - 1200	Strong	C-O stretch
800 - 600	Strong	C-Br stretch
900 - 675	Strong	Aromatic C-H out-of-plane bend

Note: The IR spectrum of a trifluoroacetate derivative of **2,4,5-Tribromophenol** is available and shows characteristic shifts due to the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of **2,4,5-Tribromophenol** is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of three bromine atoms.

Table 4: Mass Spectrometry Data for **2,4,5-Tribromophenol**

m/z	Relative Intensity (%)	Assignment
328, 330, 332, 334	Variable	[M] ⁺ (Molecular ion cluster)
251, 253, 255	Variable	[M - Br] ⁺
172, 174	Variable	[M - 2Br] ⁺
93	Variable	[M - 3Br] ⁺
64	Variable	[C ₅ H ₄] ⁺

Note: The isotopic pattern for a compound with three bromine atoms will show peaks at M, M+2, M+4, and M+6 with relative intensities of approximately 1:3:3:1.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate analysis.

4.1. NMR Spectroscopy

Sample Preparation (Solution-State NMR):

- Weigh approximately 10-20 mg of solid **2,4,5-Tribromophenol** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Instrumentation and Data Acquisition (^1H and ^{13}C NMR):

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on concentration.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: Appropriate for the aromatic region (~0-10 ppm).

- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse program.
 - Number of scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: Appropriate for aromatic carbons (~0-200 ppm).

4.2. Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **2,4,5-Tribromophenol** powder onto the center of the ATR crystal to completely cover the sampling area.
- Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm^{-1} .
- After analysis, clean the crystal thoroughly.

4.3. Mass Spectrometry (MS)

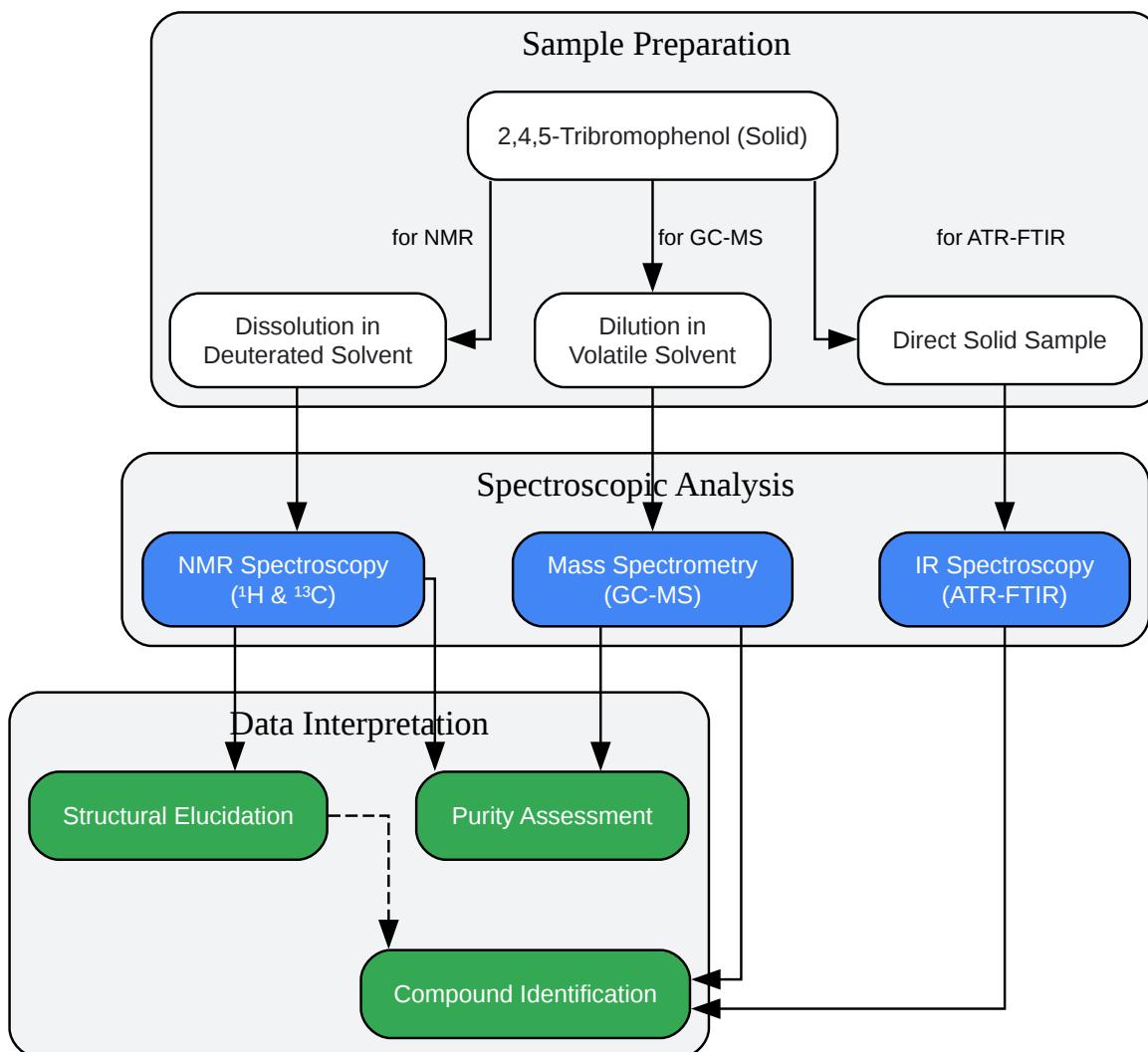
Sample Preparation and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

- Sample Preparation: Prepare a dilute solution of **2,4,5-Tribromophenol** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

- GC Conditions:
 - Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
 - Oven Program: A temperature program is used to ensure good separation of the analyte from any impurities. A typical program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A mass range of m/z 50-400 is typically sufficient to observe the molecular ion and key fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of an organic compound like **2,4,5-Tribromophenol**.

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Caption: General workflow for the spectroscopic analysis of **2,4,5-Tribromophenol**.

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